molecular formula C20H22ClNO3S B2935649 Ethyl 2-(2-chloro-2-phenylacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 565165-66-4

Ethyl 2-(2-chloro-2-phenylacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2935649
CAS No.: 565165-66-4
M. Wt: 391.91
InChI Key: RWMLPPCAXGMLNT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-2-phenylacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a chloro-phenylacetamido substituent at the 2-position and a methyl group at the 6-position of the tetrahydrobenzothiophene core. The ethyl ester group at the 3-position enhances solubility, while the chloro-phenylacetamido moiety introduces steric and electronic complexity, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-3-25-20(24)16-14-10-9-12(2)11-15(14)26-19(16)22-18(23)17(21)13-7-5-4-6-8-13/h4-8,12,17H,3,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMLPPCAXGMLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-chloro-2-phenylacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This compound is characterized by its unique structural features, including chloroacetyl and phenylacetamido groups, which enhance its pharmacological profile and make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C20_{20}H22_{22}ClNO3_3S
  • Molecular Weight : 391.9 g/mol
  • CAS Number : 565165-66-4

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses. The compound's efficacy was evaluated using in vitro assays on macrophages and other immune cells, with cytokine levels quantified through ELISA or qPCR methods.

In Vitro Assays

  • Cell Types : Macrophages and immune cells
  • Cytokine Measurement Techniques : ELISA, qPCR
  • Key Findings : Reduction in TNF-α and IL-6 levels

Tissue Protection

The compound also demonstrates protective effects against tissue damage in various animal models of inflammation. For instance, in carrageenan-induced paw edema models, treatment with this compound resulted in significant attenuation of tissue damage.

Antitumor Activity

This compound has shown promising antitumor activity. It effectively induces apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). The compound's IC50_{50} values ranged from 23.2 to 49.9 μM across various derivatives tested . Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and S phase, suggesting mechanisms of action that involve genetic material degradation due to apoptosis induction.

Antitumor Activity Evaluation

CompoundIC50_{50} (μM)Cell Line
Compound 423.2MCF-7
Compound 549.9MCF-7
Other Derivatives52.9 - 95.9Various

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines.
  • Apoptosis Induction : It triggers apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle disruptions that prevent cancer cell proliferation.

Case Study: In Vivo Efficacy on Inflammation Models

In a study involving carrageenan-induced paw edema in rats:

  • Dosage : Various concentrations of the compound were administered.
  • Results : Significant reduction in paw swelling was observed compared to control groups.

This study highlights the potential therapeutic applications of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared to analogs with modifications in the acetamido group, ester substituents, and ring substitutions. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Notable Features
Target Compound 2-Chloro-2-phenylacetyl C₂₀H₂₁ClNO₃S 390.90 Not provided Chloro-phenylacetamido group; 6-methyl substitution
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl C₁₉H₂₁NO₃S 343.44 [CAS in ] Planar phenyl ring; S(6) hydrogen-bonded motif
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-... 2-Chloropropanoyl C₁₄H₁₈ClNO₃S 315.82 632332-28-6 Smaller substituent; lower molecular weight
Ethyl 2-{[3-(anilinocarbonyl)chromenyl]amino}-... Anilinocarbonyl-chromenyl C₂₇H₂₄N₂O₄S 472.56 329195-00-8 Extended π-system; higher molecular weight

Key Observations :

  • Substituent Size and Electronic Effects: The chloro-phenylacetamido group in the target compound introduces greater steric bulk and electron-withdrawing character compared to benzamido () or chloropropanoyl () analogs. This may influence packing in crystal lattices and intermolecular interactions.
  • Hydrogen Bonding : The S(6) ring motif observed in ethyl 2-benzamido derivatives (via N–H⋯O bonding) stabilizes molecular conformation . Similar motifs are expected in the target compound.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In ethyl 2-benzamido analogs, the dihedral angle between the benzothiophene and phenyl rings is 8.13°, indicating near-planar alignment . Substitution with bulkier groups (e.g., chloro-phenylacetamido) may increase torsional strain, altering this angle.
  • Disorder in Cyclohexene Rings : reports disordered methylene groups in the tetrahydrobenzothiophene core, refined using SHELXL97 . Similar disorder may occur in the target compound due to the 6-methyl group.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound, and how do solvent/catalyst choices influence yield?

  • Methodology : Begin with a nucleophilic acyl substitution between 2-chloro-2-phenylacetic acid and the amine group of the tetrahydrobenzothiophene scaffold. Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Catalysts like DCC or HOBt improve coupling efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2). Yield optimization requires temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Employ a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions via ¹H NMR (e.g., methyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>95%).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., tetrahydrobenzothiophene ring puckering) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Test antioxidant activity via DPPH radical scavenging (IC₅₀ comparison to ascorbic acid) and anti-inflammatory potential using COX-2 inhibition assays. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic vs. spectroscopic purity data?

  • Methodology : If HPLC indicates impurities but NMR/MS data are clean, consider isomeric byproducts or degradation during analysis. Perform stability studies under analytical conditions (e.g., pH, light exposure). Use hyphenated techniques like LC-MS to identify trace impurities .

Q. What strategies validate structure-activity relationships (SAR) for the chloro-phenylacetamido moiety?

  • Methodology : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the phenyl ring). Compare bioactivity using dose-response curves. Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like COX-2 or kinases .

Q. How to mitigate hazards during large-scale synthesis?

  • Methodology : Follow SDS guidelines for handling chlorinated intermediates (e.g., PPE: nitrile gloves, fume hood). Monitor exothermic reactions via calorimetry. Waste disposal must neutralize acidic byproducts (e.g., 10% NaHCO₃ wash) .

Q. What multi-step synthetic routes improve enantiomeric purity?

  • Methodology : Use asymmetric catalysis (e.g., chiral oxazaborolidines) during key steps. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate). Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24h. Stabilizers like cyclodextrins or PEGylation may extend half-life .

Q. What computational models predict metabolic pathways?

  • Methodology : Use Schrödinger’s Metabolite Predictor to identify likely Phase I/II metabolites (e.g., ester hydrolysis or glucuronidation). Validate with microsomal assays (human liver microsomes + NADPH) .

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